5-Phenyl tetrazolium chloride
Overview
Description
5-Phenyl tetrazolium chloride is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Monoamine Oxidase Activity : Weissbach et al. (1957) demonstrated that tetrazolium salts, including 5-phenyl tetrazolium chloride, can be used for the histochemical localization of monoamine oxidase, though there are limitations in vitro. This involves a diaphorase-type system for electron transfer (Weissbach et al., 1957).
Photochemical and Luminescence Properties : Bolze et al. (2018) investigated the photoinduced dynamics of a fluorescent tetrazolium compound, exploring its solvation and vibrational relaxation dynamics in various solvents. This study highlights the increasing interest in the photochemical properties of tetrazolium salts (Bolze et al., 2018).
Detection of Soft Agar Colonies : Schaeffer and Friend (1976) found that this compound can color cell clusters in soft agar, facilitating the quantification of such colonies. This application is significant in microbiological studies (Schaeffer & Friend, 1976).
Viability Indicators : Parker (1955) discussed the various uses of tetrazolium salts, including this compound, in plant and animal tissues as viability indicators. The study explored different methods of tetrazolium salt reduction, including by radiant energy (Parker, 1955).
Electron Transfer in Biological Systems : Nachlas et al. (1960) examined the sites of electron transfer to tetrazolium salts in the succinoxidase system, highlighting the varied electron acceptor properties of different tetrazolium salts (Nachlas et al., 1960).
Enumeration of Viable Microorganisms : Betts et al. (1989) described a method using tetrazolium salt for staining viable microorganisms retained on a filter membrane. This provides a rapid way to correlate counts of stained cells with aerobic plate counts (Betts et al., 1989).
properties
IUPAC Name |
5-phenyl-2H-tetrazol-1-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4.ClH/c1-2-4-6(5-3-1)7-8-10-11-9-7;/h1-5H,(H,8,9,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVOAEFVBWFZKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[NH+]NN=N2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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